molecular formula C7H5FN2O3 B1321499 4-Fluoro-3-nitrobenzamide CAS No. 349-02-0

4-Fluoro-3-nitrobenzamide

Cat. No. B1321499
CAS RN: 349-02-0
M. Wt: 184.12 g/mol
InChI Key: XQKXDVBKKZWIAZ-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzamide is a chemical compound that is part of a broader class of nitrobenzamide derivatives. These compounds have garnered interest due to their potential applications in various fields, including drug discovery and material science. While the specific compound 4-Fluoro-3-nitrobenzamide is not directly mentioned in the provided papers, related compounds such as 4-iodo-3-nitrobenzamide and 4-substituted-3-nitrobenzamide derivatives have been studied for their chemotherapeutic activity and anti-tumor properties.

Synthesis Analysis

The synthesis of related compounds involves multistep reactions, starting from commercially available building blocks. For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid has been used as a starting material for the synthesis of various heterocyclic compounds . Similarly, 4-iodo-3-nitrobenzamide was synthesized and tested for its ability to induce cell death in tumor cells . The synthesis of 4-amino-2-fluoro-N-methyl-benzamide from 2-fluoro-4-nitrotoluene through oxidation, chlorination, amination, and hydrogenation steps indicates a possible synthetic route for related compounds .

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives is characterized by the presence of a nitro group and an amide group attached to a benzene ring. The position of these substituents can significantly influence the compound's properties. X-ray crystallography has been used to confirm the structure of related compounds, such as 1-Fluoro-2,5-dimethoxy-4-nitrobenzene . Additionally, the structure-activity relationship of 4-substituted-3-nitrobenzamide derivatives has been discussed, highlighting the importance of molecular structure in determining biological activity .

Chemical Reactions Analysis

The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of reactive functional groups. For example, the reduction of the nitro group to a nitroso derivative in 4-iodo-3-nitrobenzamide is a key step in its mechanism of action against tumor cells . The reactivity with reduced ascorbate and glutathione has also been studied, providing insights into the compound's interactions in biological systems .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives, such as solubility, transparency in the visible region, and solvatochromic behavior, are important for their potential applications. The nonlinear optical properties of N-(4-nitrobenzylidene)-o-fluoroamine and N-(3-nitrobenzylidene)-p-fluoroamine have been investigated, suggesting that these compounds may exhibit microscopic nonlinear optical behavior . The automated synthesis of a related compound, p-[18F]MPPF, demonstrates the practical aspects of synthesizing and purifying these compounds for applications such as imaging .

Scientific Research Applications

Synthesis and Chemical Properties

4-Fluoro-3-nitrobenzamide has been explored in various synthesis processes and chemical studies. For instance, Xu et al. (2013) described a method for synthesizing 4-amino-2-fluoro-N-methyl-benzamide, starting from 2-fluoro-4-nitrobenzoic acid and involving several steps, including chlorination, amination, and hydrogenation (Xu, Xu, & Zhu, 2013). In another study, the properties of different nitro- and fluorobenzamides, including 4-Fluoro-3-nitrobenzamide, were investigated for their affinity to σ receptors, demonstrating potential applications in positron emission tomography (PET) imaging (Shiue et al., 1997).

Pharmaceutical and Biomedical Applications

In the pharmaceutical domain, derivatives of 4-Fluoro-3-nitrobenzamide have been synthesized and studied for various applications. For example, a derivative was developed for PET imaging of metabotropic glutamate receptor subtype 1, illustrating the compound's utility in brain imaging (Yamasaki et al., 2011). Mendeleyev et al. (1995) synthesized 4-iodo-3-nitrobenzamide, a related compound, and explored its chemotherapeutic potential, highlighting its efficacy in inducing cell death in tumor cells (Mendeleyev et al., 1995).

Crystal Engineering and Material Science

In crystal engineering and material science, 4-Fluoro-3-nitrobenzamide has been utilized in the study of molecular interactions and crystal formations. Saha, Nangia, and Jaskólski (2005) discussed the use of 4-nitrobenzamide in creating molecular tapes through hydrogen and halogen bonding, which is significant for crystal design (Saha, Nangia, & Jaskólski, 2005). Similarly, Tothadi and Desiraju (2013) explored the formation of ternary cocrystals involving 4-nitrobenzamide, demonstrating the compound's utility in designing complex crystal structures (Tothadi & Desiraju, 2013).

Catalysis and Organic Chemistry

The role of 4-Fluoro-3-nitrobenzamide in catalysis and organic chemistry is highlighted in studies like the one by Sarki et al. (2022), where a carbon-supported iron nanocatalyst derived from lignin residue was used for the selective hydrogenation of nitroarenes, including 4-Fluoro-3-nitrobenzamide (Sarki et al., 2022). This study underscores the potential of 4-Fluoro-3-nitrobenzamide in green chemistry and sustainable processes.

Analytical Chemistry

In the field of analytical chemistry, 4-Fluoro-3-nitrobenzamide has been utilized as a reagent. For example, Watanabe and Imai (1981) used a derivative, 7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, for the high-performance liquid chromatography and sensitive detection of amino acids (Watanabe & Imai, 1981).

Safety And Hazards

4-Fluoro-3-nitrobenzamide is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and avoid contacting with skin and eye .

properties

IUPAC Name

4-fluoro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-5-2-1-4(7(9)11)3-6(5)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQKXDVBKKZWIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20619416
Record name 4-Fluoro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-nitrobenzamide

CAS RN

349-02-0
Record name 4-Fluoro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20619416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-nitrobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEK9R56VJ8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
NR Thimmegowda, SN Swamy, CSA Kumar… - Bioorganic & medicinal …, 2008 - Elsevier
… Synthesis of N-(4-cyano-3-(trifluoromethyl)phenyl)-4-fluoro-3-nitrobenzamide (3): A solution of 4-amino-2-(trifluoromethyl)benzonitrile (1) (10.0 g, 53.7 mmol) in N,N-dimethyl acetamide (…
Number of citations: 71 www.sciencedirect.com
Y Ding, J Chai, PA Centrella, C Gondo… - ACS Combinatorial …, 2018 - ACS Publications
… The library can be constructed by nucleophilic substitution of a DNA-appended 4-fluoro-3-nitrobenzamide with primary amines, followed by annulation with various aldehydes (Scheme …
Number of citations: 37 pubs.acs.org
MJ Shapiro, G Kumaravel, RC Petter, R Beveridge - Tetrahedron letters, 1996 - Elsevier
… To establish that 19F NMR is in fact a good method for monitoring solid phase reaction kinetics, we examined the displacement of fluorine from 4-fluoro-3-nitrobenzamide by ethyl 3-…
Number of citations: 95 www.sciencedirect.com
H Deng, J Zhou, F Sundersingh… - ACS medicinal …, 2016 - ACS Publications
… Briefly, fluoro replacement of 4-fluoro-3-nitrobenzamide (2) with 1,3-cyclohexyldiamine … followed by fluoro replacement of 4-fluoro-3-nitrobenzamide and cyclization with an appropriate …
Number of citations: 37 pubs.acs.org
SM Dankwardt, SR Newman, JL Krstenansky - Tetrahedron letters, 1995 - Elsevier
… Similarly each N-substituted piperazine 5 was reacted individually with Rink 4-fluoro-3-nitrobenzamide (2a) (Scheme 3). The piperazines selected all give products with >70% purity by …
Number of citations: 94 www.sciencedirect.com
MK Schwarz, MA Gallop - Solid‐Phase Organic Synthesis, 1999 - Wiley Online Library
… To test our proposed synthesis of [6,6]-fused systems, 4-fluoro-3nitrobenzamide la was reacted with solutions of 54a or 54b in DMF, with DIEA as base (Scheme 8). The solid-phase S,Ar …
Number of citations: 3 onlinelibrary.wiley.com
AD Goss - 2004 - search.proquest.com
… step for the resin-bound 4-fluoro-3-nitrobenzamide is nucleophillic addition. In the case of 5-carbamoylbenzimidazole the resin-bound 4-fluoro-3nitrobenzamide (104) is aminated with a …
Number of citations: 0 search.proquest.com
H Kim, MK Kim, H Choo, Y Chong - Bioorganic & Medicinal Chemistry …, 2016 - Elsevier
… with 1-hydroxy-1H-benzotriazole (HOBt)-ammonium salt (NH 3 ·HOBt) in a 1:4 mixture of N,N-dimethylformamide (DMF) and acetonitrile (CH 3 CN) provided 4-fluoro-3-nitrobenzamide (…
Number of citations: 4 www.sciencedirect.com
P Spatz, T Zimmermann, S Steinmüller… - RSC Medicinal …, 2022 - pubs.rsc.org
… First, 4-fluoro-3-nitrobenzoic acid was converted to the corresponding acid chloride and reacted with dimethylamine, forming N,N-diethyl-4-fluoro-3-nitrobenzamide 5. Subsequent …
Number of citations: 1 pubs.rsc.org
W Yang, Y Chen, X Zhou, Y Gu, W Qian… - European Journal of …, 2015 - Elsevier
By combining the scaffolds of UI-125 and Sorafenib, a series of bis-aryl ureas and amides based on 2-amino-3-purinylpyridine moiety were designed and synthesized as novel DFG-out …
Number of citations: 43 www.sciencedirect.com

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